An In-depth Technical Guide to (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran derivatives represent a cornerstone in the field of medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2][3][4][5] These heterocyclic compounds, consisting of a fused benzene and furan ring system, are prevalent in numerous biologically active natural products and synthetic molecules.[4][5] The structural versatility of the benzofuran nucleus allows for extensive chemical modifications, leading to the development of novel therapeutic agents with activities spanning from anticancer and antimicrobial to anti-inflammatory and beyond.[1][3][6][7][8] This guide focuses on a specific derivative, (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine (CAS 1343809-80-2), providing a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug discovery and development.
Physicochemical Properties of (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine
| Property | Value | Source |
| CAS Number | 1343809-80-2 | N/A |
| Molecular Formula | C₁₀H₁₀BrNO | PubChem |
| Molecular Weight | 239.09 g/mol | PubChem |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred from similar compounds |
| SMILES | Cc1cc(Br)cc2c1oc(C)c2 | N/A |
| InChI | InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4H,5,12H2,1H3 | N/A |
Proposed Synthetic Route
A plausible and efficient synthetic pathway for (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine can be conceptualized in a three-step sequence starting from the commercially available precursor, 5-bromo-7-methyl-1-benzofuran. This proposed route involves formylation at the C2 position, followed by reductive amination.
Caption: Proposed three-step synthesis of (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine.
Step 1: Formylation of 5-Bromo-7-methyl-1-benzofuran
The introduction of a formyl group at the C2 position of the benzofuran ring is a critical step. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich heterocycles like benzofurans.[5][9][10][11][12]
Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool phosphorus oxychloride (POCl₃, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) to 0-5 °C with stirring.
-
Reaction Initiation: Slowly add a solution of 5-bromo-7-methyl-1-benzofuran (1 equivalent) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-bromo-7-methyl-1-benzofuran-2-carbaldehyde can be purified by column chromatography on silica gel.
An alternative approach for formylation involves the lithiation of the C2 position followed by quenching with a formylating agent like DMF.[13] This method can offer high regioselectivity for benzofurans.[14]
Step 2: Reductive Amination of 5-Bromo-7-methyl-1-benzofuran-2-carbaldehyde
The final step involves the conversion of the 2-formyl group to a 2-aminomethyl group. Reductive amination is a versatile and widely used method for this transformation.[15][16][17][18] The Leuckart reaction, which utilizes ammonium formate or formamide, is a classical method for reductive amination.[15][19][20][21]
Protocol: Leuckart-Wallach Reductive Amination
-
Reaction Setup: In a round-bottom flask, mix 5-bromo-7-methyl-1-benzofuran-2-carbaldehyde (1 equivalent) with a significant excess of ammonium formate (e.g., 5-10 equivalents).
-
Thermal Reaction: Heat the mixture to 160-180 °C for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting aldehyde.
-
Hydrolysis: After cooling, add a solution of hydrochloric acid (e.g., 2 M) to the reaction mixture and reflux for 2-4 hours to hydrolyze the intermediate formamide.
-
Work-up and Isolation: Cool the mixture and make it basic with a concentrated sodium hydroxide solution. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and concentrate in vacuo. The crude (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
Characterization
The structural elucidation of the synthesized (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring system, a singlet for the methyl group, and signals for the aminomethyl protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbons of the benzofuran core, the methyl group, and the aminomethyl group.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the target compound.[22][23][24][25][26]
Predicted Mass Spectral Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 240.0019 |
| [M+Na]⁺ | 261.9838 |
| [M-H]⁻ | 237.9873 |
The presence of a bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[27]
Potential Applications in Drug Discovery
The benzofuran scaffold is a privileged structure in medicinal chemistry, and derivatives bearing bromine and aminomethyl functionalities have shown significant biological activities.
Caption: Diverse biological activities associated with the benzofuran scaffold.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of benzofuran derivatives.[3][4][7][8][28] The introduction of a bromine atom can enhance the cytotoxic activity of these compounds.[7] Furthermore, aminomethyl groups can play a crucial role in the interaction with biological targets. It is plausible that (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine could exhibit antiproliferative activity against various cancer cell lines. Further investigation into its mechanism of action, such as the induction of apoptosis or cell cycle arrest, would be warranted.[7]
Antimicrobial Activity
Benzofuran derivatives are well-documented for their broad-spectrum antimicrobial activity against both bacteria and fungi.[1][2][6][29][30] The presence of a bromine atom in the benzofuran ring has been shown to be favorable for antimicrobial potency.[2][6] Therefore, (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine is a promising candidate for development as a novel antimicrobial agent. Screening against a panel of pathogenic bacteria and fungi would be the first step in evaluating its potential in this area.
Conclusion
(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine is a structurally interesting molecule that combines the privileged benzofuran scaffold with key functional groups known to impart significant biological activity. While its synthesis and detailed biological evaluation are not yet extensively reported, this guide provides a robust framework for its preparation and characterization. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic properties offer a basis for its identification and analysis. Given the rich pharmacological profile of related benzofuran derivatives, this compound holds considerable promise for further investigation as a potential lead in the development of new anticancer and antimicrobial agents. This technical guide serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of novel benzofuran derivatives.
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